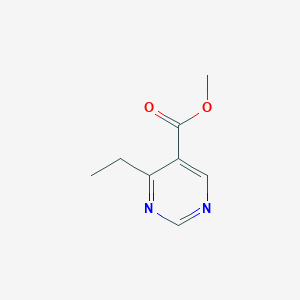

Methyl-4-ethylpyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis and Molecular Design

The pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a privileged structure in the realm of organic chemistry and drug discovery. researchgate.netmdpi.comorientjchem.orgnih.gov Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. jacsdirectory.comhumanjournals.com This inherent biological relevance has inspired chemists to explore and utilize the pyrimidine framework for the design and synthesis of novel molecules with a wide array of applications.

In modern organic synthesis, the pyrimidine ring serves as a versatile building block. Its electron-deficient nature, arising from the presence of the two electronegative nitrogen atoms, influences its reactivity and allows for a variety of chemical transformations. This property, coupled with the potential for substitution at multiple positions on the ring, provides a platform for the construction of complex molecular architectures. organic-chemistry.org The development of numerous synthetic methodologies, from classical condensation reactions to modern cross-coupling strategies, has made a vast number of functionalized pyrimidines accessible to researchers. nih.gov

The significance of the pyrimidine scaffold is particularly pronounced in molecular design for medicinal chemistry. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, and can also participate in other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.com This ability to engage in specific interactions has led to the discovery of a multitude of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. orientjchem.orgjacsdirectory.comsjomr.org.in

Strategic Importance of Pyrimidine-5-carboxylates as Versatile Synthetic Intermediates

Within the diverse family of pyrimidine derivatives, pyrimidine-5-carboxylates, such as Methyl-4-ethylpyrimidine-5-carboxylate, hold a position of strategic importance as highly versatile synthetic intermediates. organic-chemistry.orgacs.org The carboxylate group at the 5-position of the pyrimidine ring is a key functional handle that can be readily transformed into a variety of other functional groups, thereby enabling the synthesis of a broad spectrum of more complex molecules.

The ester functionality of pyrimidine-5-carboxylates can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. acs.org This opens up avenues for the introduction of diverse substituents and the construction of libraries of compounds for biological screening. Furthermore, the carboxylate group can direct or influence the reactivity of other positions on the pyrimidine ring, allowing for regioselective modifications.

The synthesis of pyrimidine-5-carboxylates themselves can be achieved through various established synthetic routes. A common and effective method involves the multicomponent reaction of a β-ketoester with an amidine and an aldehyde, a variation of the Biginelli reaction. humanjournals.com For instance, the synthesis of a structurally related compound, ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been achieved by reacting fluoro-benzaldehyde, urea (B33335), and ethyl acetoacetate (B1235776). sigmaaldrich.com A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org These synthetic strategies provide access to a wide range of pyrimidine-5-carboxylate building blocks for further chemical elaboration.

Overview of Academic Research Trajectories Pertaining to the Pyrimidine-5-carboxylate Core

Academic research focused on the pyrimidine-5-carboxylate core has followed several key trajectories, primarily driven by the quest for new therapeutic agents. The inherent biological activity of the pyrimidine scaffold has made this class of compounds a prime target for drug discovery programs. researchgate.netorientjchem.orgpharmatutor.org

A significant area of investigation involves the synthesis and biological evaluation of novel pyrimidine-5-carboxylate derivatives as potential anticancer agents. sjomr.org.in Researchers have explored how different substituents on the pyrimidine ring and modifications of the carboxylate group influence the cytotoxic activity against various cancer cell lines. For example, some studies have focused on synthesizing pyrimidine-5-carbonitrile derivatives, which are closely related to carboxylates, as potential inhibitors of key enzymes in cancer signaling pathways.

Another prominent research trajectory is the development of pyrimidine-5-carboxylates as antimicrobial agents. mdpi.comorientjchem.org The rise of antibiotic resistance has spurred the search for new antibacterial and antifungal compounds, and the pyrimidine scaffold has proven to be a valuable starting point. Research in this area often involves the synthesis of libraries of pyrimidine-5-carboxylate derivatives and screening them for activity against a panel of pathogenic microorganisms.

Furthermore, the versatility of the pyrimidine-5-carboxylate core has led to its exploration in other therapeutic areas, including as anti-inflammatory, antiviral, and analgesic agents. pharmatutor.org The ability to readily modify the structure of these compounds allows for the fine-tuning of their pharmacological properties to achieve desired therapeutic effects. The ongoing research in this field continues to uncover new biological activities and potential applications for this important class of heterocyclic compounds.

Detailed Research Findings

While specific research exclusively focused on "this compound" is not extensively documented in publicly available literature, a wealth of information exists for structurally similar compounds, allowing for a scientifically informed overview. The following data tables summarize typical properties and synthetic precursors for this class of molecules.

Table 1: Physicochemical Properties of a Representative Alkyl 4-Alkylpyrimidine-5-carboxylate

| Property | Value |

| IUPAC Name | Methyl 4-ethylpyrimidine-5-carboxylate |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Solubility | Likely soluble in organic solvents like ethanol (B145695), DMSO |

Table 2: Key Synthetic Precursors for Pyrimidine-5-carboxylates

| Precursor Type | Example | Role in Synthesis |

| β-Ketoester | Methyl 3-oxopentanoate | Provides the C5-C6-C4 and carboxylate fragment |

| Amidine | Formamidine | Provides the N1-C2-N3 fragment |

| Aldehyde | Acetaldehyde | Can be used in some multi-component reactions |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1086390-87-5 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 4-ethylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12-2)4-9-5-10-7/h4-5H,3H2,1-2H3 |

InChI Key |

AVMJAUWVWZWBMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=NC=C1C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Ethylpyrimidine 5 Carboxylate and Its Analogues

De Novo Pyrimidine (B1678525) Ring Construction Strategies

The formation of the pyrimidine ring system from acyclic precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. These strategies offer a high degree of flexibility in introducing various substituents onto the pyrimidine core.

Cyclocondensation Reactions for Pyrimidine Core Assembly

Cyclocondensation reactions are a classical and widely employed method for constructing the pyrimidine ring. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. The choice of reactants allows for the introduction of specific substituents at various positions of the pyrimidine ring.

For the synthesis of 4-alkylpyrimidine-5-carboxylates, a common strategy involves the condensation of a β-keto ester with an amidine. For instance, the synthesis of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has been achieved through the reaction of ethyl 2-(ethoxymethylene)acetoacetate with S-methylisothiourea. This reaction proceeds via an initial Michael addition followed by cyclization and elimination of ethanol (B145695) and water to yield the desired pyrimidine. While this example yields a 4-methyl substituted pyrimidine, the same principle can be applied to synthesize 4-ethyl analogues by utilizing a β-keto ester with an ethyl group at the appropriate position, such as ethyl 2-propionylacetate.

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.orgthieme-connect.com This method provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.orgthieme-connect.com By modifying the starting materials, this methodology could potentially be adapted for the synthesis of 4-substituted derivatives.

| Reactant 1 | Reactant 2 | Product | Reference |

| Ethyl 2-(ethoxymethylene)acetoacetate | S-Methylisothiourea | Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | N/A |

| Ethyl 2-propionylacetate | Amidines | Ethyl 4-ethylpyrimidine-5-carboxylate (Proposed) | N/A |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.orgthieme-connect.com |

Multicomponent Reaction (MCR) Approaches to Pyrimidine-5-carboxylates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the efficient construction of complex molecules like pyrimidine-5-carboxylates. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.

The Biginelli reaction, first reported in 1893, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgresearchgate.netillinois.edu The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. wikipedia.orgresearchgate.netillinois.edu Subsequent oxidation or aromatization of the initially formed dihydropyrimidine (B8664642) can lead to the corresponding pyrimidine.

For the synthesis of 4-ethylpyrimidine-5-carboxylates, a Biginelli-type reaction can be envisioned using propionaldehyde (B47417) as the aldehyde component. A study has reported the synthesis of ethyl-4-ethyl-1,2,3,4-tetrahydro-4,6-dimethyl-2-oxopyrimidine-5-carboxylate through the reaction of propionaldehyde, ethylacetoacetate, and urea in the presence of zirconium chloride as a catalyst. derpharmachemica.com This demonstrates the feasibility of incorporating an ethyl group at the 4-position of the pyrimidine ring using this methodology. The resulting dihydropyrimidine can then be subjected to dehydrogenation to afford the aromatic pyrimidine.

| Aldehyde | β-Keto Ester | N-C-N Component | Catalyst | Product | Reference |

| Propionaldehyde | Ethyl acetoacetate (B1235776) | Urea | Zirconium chloride | Ethyl-4-ethyl-1,2,3,4-tetrahydro-4,6-dimethyl-2-oxopyrimidine-5-carboxylate | derpharmachemica.com |

| Benzaldehyde | Ethyl acetoacetate | Urea | Various acids | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | researchgate.net |

Recent advancements in catalysis have led to the development of novel multicomponent reactions for pyrimidine synthesis under milder and more efficient conditions. These methods often employ metal or organocatalysts to promote the formation of the pyrimidine core.

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. researchgate.net This sustainable approach proceeds through a sequence of condensation and dehydrogenation steps, offering a high degree of regioselectivity and functional group tolerance. researchgate.net While a specific example for Methyl-4-ethylpyrimidine-5-carboxylate is not provided, the versatility of this method suggests its potential applicability by carefully selecting the appropriate alcohol precursors.

Furthermore, various other catalytic systems have been explored for pyrimidine synthesis. For instance, a ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Such catalytic MCRs provide powerful alternatives to classical methods, often with improved yields and broader substrate scope.

| Catalyst | Reactants | Product Type | Reference |

| Iridium pincer complex | Amidines, Alcohols | Substituted pyrimidines | researchgate.net |

| ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

Functionalization and Derivatization Techniques on Existing Pyrimidine Frameworks

In addition to de novo synthesis, the modification of a pre-existing pyrimidine ring is a valuable strategy for accessing a wider range of analogues. Functionalization of the C-5 carboxylate moiety is a key transformation in this regard.

Esterification and Transesterification Strategies at the C-5 Carboxylate Moiety

The ester group at the C-5 position of the pyrimidine ring provides a versatile handle for further chemical modifications. Standard esterification and transesterification reactions can be employed to introduce different alkyl or aryl groups, thereby modulating the physicochemical properties of the molecule.

Esterification: If the synthesis yields a pyrimidine-5-carboxylic acid, standard esterification methods can be applied to obtain the corresponding methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common and cost-effective method. For more sensitive substrates, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. researchgate.net A study on the synthesis of ethyl pyrimidine-quinolinecarboxylates involved an esterification step where the corresponding carboxylic acid was treated with thionyl chloride in ethanol to yield the ethyl ester. mdpi.com

Transesterification: Transesterification is a process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases. To convert an existing ethyl pyrimidine-5-carboxylate to this compound, one could employ transesterification with methanol under acidic or basic conditions. Using a large excess of methanol can drive the equilibrium towards the formation of the desired methyl ester. For instance, Sc(OTf)₃ has been reported as an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. rsc.org

| Reaction Type | Reagents | Product | Key Features | Reference |

| Fischer Esterification | Pyrimidine-5-carboxylic acid, Methanol, Acid catalyst | Methyl pyrimidine-5-carboxylate | Equilibrium-driven, requires excess alcohol | N/A |

| DCC/DMAP Esterification | Pyrimidine-5-carboxylic acid, Methanol, DCC, DMAP | Methyl pyrimidine-5-carboxylate | Mild conditions, suitable for sensitive substrates | researchgate.net |

| Thionyl Chloride Esterification | Pyrimidine-5-carboxylic acid, Ethanol, Thionyl chloride | Ethyl pyrimidine-5-carboxylate | Formation of acyl chloride intermediate | mdpi.com |

| Acid/Base-Catalyzed Transesterification | Ethyl pyrimidine-5-carboxylate, Methanol, Acid or Base catalyst | Methyl pyrimidine-5-carboxylate | Reversible, driven by excess alcohol | rsc.org |

Selective Functional Group Interconversions at the C-4 Ethyl Side Chain

The selective functionalization of alkyl side chains on heterocyclic rings is a crucial strategy for the synthesis of diverse derivatives with modified properties. For this compound, the C-4 ethyl group presents a site for various chemical transformations. While specific literature on the functional group interconversions of the C-4 ethyl side chain of this particular molecule is limited, general principles of organic synthesis allow for the postulation of several viable reaction pathways.

The benzylic-like reactivity of the methylene (B1212753) group of the ethyl substituent, activated by the electron-withdrawing pyrimidine ring, makes it a target for oxidation, halogenation, and other functionalizations.

Plausible Synthetic Transformations:

Oxidation: The ethyl side chain could potentially be oxidized to introduce a hydroxyl or carbonyl group. For instance, oxidation could yield 4-(1-hydroxyethyl)pyrimidine or 4-acetylpyrimidine derivatives. Reagents such as selenium dioxide are known for the oxidation of methyl groups on pyrimidine rings to formyl groups and could potentially be adapted for the selective oxidation of the ethyl group.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could selectively introduce a halogen atom at the benzylic position of the ethyl group. This would result in the formation of a 4-(1-haloethyl)pyrimidine derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

Further Reactions of Functionalized Side Chains: Once a functional group is introduced, a variety of interconversions can be envisioned. A 4-(1-hydroxyethyl)pyrimidine could be further oxidized to an acetyl group or used in esterification or etherification reactions. A 4-(1-haloethyl)pyrimidine would be a key precursor for introducing nitrogen, oxygen, or sulfur nucleophiles, or for carbon-carbon bond formation through reactions with organometallic reagents.

These proposed transformations would significantly expand the library of accessible analogues of this compound, enabling the fine-tuning of its chemical and biological properties.

Regioselective Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions. The regioselectivity of these substitutions is influenced by the nature of the substituents already present on the ring and the reaction conditions. In the case of pyrimidine derivatives similar to this compound, which may be synthesized from halogenated precursors, the selective substitution of leaving groups is a key strategy for diversification.

For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the more reactive C-4 position. However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents. The use of tertiary amine nucleophiles has been shown to favor substitution at the C-2 position in 5-substituted-2,4-dichloropyrimidines.

The inherent reactivity of the pyrimidine ring can be summarized as follows:

Nucleophilic Substitution: Favored at positions 2, 4, and 6.

Electrophilic Substitution: Less facile due to the electron-deficient nature of the ring, but can occur at the C-5 position, especially with activating groups present.

Transition Metal-Catalyzed Synthetic Routes to Pyrimidine Derivatives

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules, including pyrimidine derivatives. wikipedia.orgresearchgate.netresearchgate.netgoogle.com These methods often proceed under mild conditions with high atom economy.

Various transition metals, including palladium, copper, iron, and iridium, have been employed in catalytic cycles for pyrimidine synthesis. wikipedia.orgnih.gov These reactions can involve different strategies such as cross-coupling reactions to build the pyrimidine scaffold or to functionalize a pre-existing pyrimidine ring.

A notable sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. rsc.org This process proceeds through a series of condensation and dehydrogenation steps, leading to highly substituted pyrimidines with excellent regioselectivity. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Iron(II)-complex | Ketones, aldehydes, or esters with amidines | Substituted pyrimidines | Operationally simple, regioselective, broad functional group tolerance. nih.gov |

| Iridium-pincer complexes | Amidines and up to three alcohols | Highly substituted pyrimidines | Sustainable, regioselective, multicomponent reaction. rsc.org |

| Palladium catalysts | 2H-azirines and isocyanides | Tetrasubstituted pyrimidines | Domino process, good functional group tolerance. nih.gov |

| Copper catalysts | Ketones and nitriles | Polysubstituted pyrimidines | Basic conditions, proceeds via nitrile electrophilicity. nih.gov |

Organocatalytic and Biocatalytic Approaches in Pyrimidine Synthesis

In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. researchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In pyrimidine synthesis, organocatalysts have been employed in various reaction types, including Michael additions and aza-Henry reactions, to construct the pyrimidine ring or its precursors with high enantioselectivity. researchgate.net The use of bifunctional organocatalysts, such as those based on thiourea, can facilitate cascade reactions, leading to complex polysubstituted pyrimidines. researchgate.net

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. In the context of pyrimidine analogues, nucleoside phosphorylases have been utilized for the enzymatic synthesis of modified nucleosides. wikipedia.org This approach allows for the divergent synthesis of various analogues from a common precursor under mild, aqueous conditions. While the direct biocatalytic synthesis of the this compound core is not widely reported, the principles of biocatalysis offer a promising avenue for future synthetic developments, particularly for the synthesis of chiral derivatives.

Green Chemistry Principles Applied to Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds to minimize environmental impact. nih.govelsevierpure.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent, or in the presence of a minimal amount of a benign liquid, offers significant environmental benefits by reducing solvent waste and simplifying product purification. For the synthesis of pyrimidine-5-carboxylate derivatives, solvent-free methods have been developed using techniques like grinding. nih.govelsevierpure.com For example, tetrahydropyrimidine (B8763341) derivatives have been synthesized by grinding the reactants with a catalytic amount of CuCl₂·2H₂O. nih.govelsevierpure.com One-pot, solvent-free syntheses of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives have also been achieved using ammonium chloride as a catalyst. growingscience.com

Microwave and Ultrasound Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of pyrimidines, offering significant advantages over conventional heating methods. researchgate.netresearchgate.netnih.govresearchgate.net

Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. This technique has been successfully applied to various pyrimidine syntheses, including multicomponent reactions to build the pyrimidine core.

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netresearchgate.netnih.govresearchgate.net This method has been shown to enhance reaction rates and yields in the synthesis of pyrimidine derivatives, often under milder conditions than conventional methods. researchgate.netresearchgate.net Both microwave and ultrasound-assisted methods align well with the principles of green chemistry by improving energy efficiency and often enabling the use of more environmentally friendly reaction media. researchgate.netresearchgate.net

| Green Chemistry Approach | Methodology | Reactants | Product | Advantages |

| Solvent-Free | Grinding with CuCl₂·2H₂O catalyst | Ethyl acetoacetate, amine, benzaldehyde | Tetrahydropyrimidine-5-carboxylate derivatives | Reduced solvent waste, simple workup. nih.govelsevierpure.com |

| Solvent-Free | Heating with NH₄Cl catalyst | Benzaldehyde, malononitrile, urea/thiourea | Pyrimidine-5-carbonitrile derivatives | Inexpensive and readily available catalyst, neutral conditions. growingscience.com |

| Microwave-Assisted | One-pot three-component reaction | Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acid | Pyrano[2,3-d]pyrimidine-6-carboxylates | High yields, short reaction times (3-6 min), catalyst-free. |

| Ultrasound-Assisted | Multicomponent reaction in aqueous media | Malononitrile, urea/thiourea, aldehydes | 5-Carbonitrile-functionalized tetrahydropyrimidines | Elevated yields, significantly reduced reaction times, environmentally friendly. researchgate.net |

Structure Based Design and Synthesis of Advanced Pyrimidine 5 Carboxylate Scaffolds and Derivatives

Rational Design Principles for Exploring Pyrimidine (B1678525) Analogues

The rational design of pyrimidine analogues is a cornerstone of modern drug discovery, aiming to optimize molecular properties for enhanced efficacy and selectivity. This process relies on a deep understanding of structure-activity relationships (SAR), where systematic modifications to the pyrimidine core are correlated with changes in biological activity. Key principles include bioisosteric modification and the strategic introduction of functional groups to modulate physicochemical properties and target interactions.

A primary strategy involves the bioisosteric replacement of key functional groups on the pyrimidine-5-carboxylate scaffold. This approach was utilized in the development of novel inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov By using a 6-aryl-5-cyano-thiouracil moiety as a heterocyclic head, researchers aimed to create a molecule that could effectively occupy the large ATP binding region of the enzyme. nih.gov The design of these compounds often incorporates features from known inhibitors, combining them into a new chemical entity with potentially improved properties. nih.gov

Structure-activity relationship studies are crucial for refining the design of pyrimidine analogues. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of novel pyrimidine analogues were synthesized to explore their potential as non-covalent inhibitors. nih.gov These studies revealed that specific substitutions on the pyrimidine ring could lead to high potency and selectivity. Compound 25d from this series demonstrated a high affinity for an unactivated conformation of BTK, contributing to its excellent kinase selectivity. nih.gov Similarly, the exploration of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates as anticancer agents against breast cancer cell lines revealed that benzyl (B1604629) derivatives, due to their flexible molecular structure, could potentially form more efficient contacts with biological receptors. nih.gov

The following table summarizes key design principles and their applications in the development of pyrimidine-5-carboxylate analogues.

| Design Principle | Application Example | Target | Desired Outcome |

| Bioisosteric Modification | Replacement of a core structure with a 6-aryl-5-cyano-thiouracil moiety. nih.gov | VEGFR-2 | Enhanced binding to the ATP pocket. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Synthesis of a series of pyrimidine analogs with varied substitutions. nih.gov | BTK | Identification of potent and highly selective non-covalent inhibitors. nih.gov |

| Conformational Flexibility | Introduction of benzyl groups to the pyrimidine scaffold. nih.gov | Cancer Cell Receptors | More efficient molecular contacts and improved biological activity. nih.gov |

| Molecular Hybridization | Combining features of a known inhibitor (HG-9-91-01) with a pyrimidine-5-carboxamide scaffold. nih.gov | Salt-Inducible Kinases (SIKs) | Improved drug-like properties, including metabolic stability and in vivo exposure. nih.gov |

These rational design strategies enable the systematic exploration of the chemical space around the pyrimidine-5-carboxylate core, leading to the discovery of novel compounds with tailored biological activities.

Synthesis of Novel Heterocyclic Conjugates Incorporating the Pyrimidine-5-carboxylate Core

The synthesis of pyrimidine-5-carboxylate derivatives is a well-established field, with numerous methods available for constructing the pyrimidine ring and introducing diverse functionalities. bu.edu.eg One of the most widely used methods is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or related compound. bu.edu.eg This approach allows for the straightforward synthesis of the core pyrimidine nucleus.

Multi-component reactions, such as the Biginelli reaction, offer an efficient route to highly functionalized pyrimidine derivatives. ias.ac.in For example, the solvent-less synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives can be achieved by grinding together an aromatic benzaldehyde, urea or thiourea, and ethyl acetoacetate (B1235776) with a catalytic amount of CuCl₂·2H₂O. mdpi.com This method is environmentally friendly and provides good yields of the desired products. mdpi.com

The pyrimidine-5-carboxylate core can be further elaborated to create novel heterocyclic conjugates. For instance, pyrimidine-5-carboxamide derivatives have been synthesized as inhibitors of salt-inducible kinases (SIKs) through a molecular hybridization strategy. nih.gov This involved activating an intermediate with thionyl chloride to form an acid chloride, which was then reacted with hydrazine (B178648) hydrate (B1144303) to produce an acid hydrazide analog. nih.gov This intermediate serves as a versatile building block for further derivatization.

Another example is the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. This involves an initial three-component Biginelli condensation to form a 1,2,3,4-tetrahydropyrimidine-2-thione, which is then condensed with an alkylating agent like ethyl chloroacetate (B1199739) to yield the final fused heterocyclic system. mdpi.com This sequential approach allows for the construction of complex molecular architectures with potential applications in medicinal chemistry. mdpi.com

The following table outlines various synthetic methods for preparing pyrimidine-5-carboxylate derivatives and their conjugates.

| Synthetic Method | Reactants | Product Type | Reference |

| Principle Synthesis | Amidine/Urea + 1,3-Bifunctional Three-Carbon Fragment | Pyrimidine Ring | bu.edu.eg |

| Biginelli Reaction (Solvent-less) | Benzaldehyde + Urea/Thiourea + Ethyl Acetoacetate | Tetrahydropyrimidine-5-carboxylate | mdpi.com |

| Molecular Hybridization | Pyrimidine intermediate + Hydrazine Hydrate | Pyrimidine-5-carboxamide | nih.govnih.gov |

| Fused Heterocycle Synthesis | Tetrahydropyrimidine-2-thione + Ethyl Chloroacetate | Thiazolo[3,2-a]pyrimidine-6-carboxylate | mdpi.com |

These synthetic strategies provide a robust toolbox for chemists to generate a wide array of novel heterocyclic conjugates based on the pyrimidine-5-carboxylate scaffold, enabling the exploration of their biological potential.

Exploration of Structural Space for Specific Molecular Interactions

The functional versatility of the pyrimidine-5-carboxylate scaffold makes it an ideal template for designing ligands that can engage in specific molecular interactions with biological targets such as enzymes and receptors. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of these interactions, leading to compounds with high affinity and selectivity.

In the context of enzyme inhibition, pyrimidine derivatives have been designed to target the active sites of various kinases. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). rsc.org Molecular docking studies revealed that these compounds bind to the active site of EGFR-TK through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues like Met793, Leu718, and Lys745. rsc.org

The pyrimidine core is also a key feature in the design of adenosine (B11128) receptor antagonists. A large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives have been synthesized and evaluated for their affinity and selectivity for the A₁ adenosine receptor. acs.org The structure-activity relationship studies highlighted the significant role of a methyl group at the exocyclic amino group in conferring high A₁ receptor selectivity. acs.org

Furthermore, the proline biosynthetic enzyme pyrroline-5-carboxylate reductase (PYCR) represents another important target. nih.govresearchgate.net The active site of PYCR is located at the dimer interface, where the substrate-binding loop of one protomer interacts with the NAD(P)H-binding site of the other. nih.gov Understanding the three-dimensional structure of this enzyme has been crucial for identifying the key interactions necessary for substrate binding and catalysis, providing a basis for the design of specific inhibitors. nih.govresearchgate.net

The table below summarizes examples of pyrimidine-5-carboxylate derivatives and their specific molecular interactions with biological targets.

| Compound Class | Biological Target | Key Molecular Interactions | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Hydrogen bonding with Met793; hydrophobic interactions with Leu718 and Gly796. rsc.org | rsc.org |

| 2-Amino-4,6-diarylpyrimidines | A₁ Adenosine Receptor | Specific interactions influenced by substitutions at positions 2, 4, and 6 of the pyrimidine core. acs.org | acs.org |

| Thieno[2,3-d]pyrimidines | VEGFR/FGFR | Inhibition of kinase activity through binding to the ATP pocket. nih.gov | nih.gov |

| PYCR Inhibitors (hypothetical) | Pyrroline-5-Carboxylate Reductase (PYCR) | Interactions with the substrate (P5C) and cofactor (NAD(P)H) binding sites. nih.gov | nih.gov |

By systematically exploring the structural space around the pyrimidine-5-carboxylate core, researchers can develop potent and selective modulators of a wide range of biological targets, paving the way for new therapeutic agents.

Development of Chemical Probes for Fundamental Biological Research

Beyond their therapeutic potential, pyrimidine-5-carboxylate derivatives are valuable tools for fundamental biological research. Their adaptable chemical structure allows for their conversion into chemical probes, such as fluorescent labels and affinity reagents, which can be used to study complex biological processes in real-time.

A notable application is the development of fluorescent probes for the detection and identification of biomolecules. By conjugating a pyrimidine intermediate with a fluorophore like BODIPY, a new class of high-efficiency fluorescent probes for the rapid identification of different amino acids has been created. bohrium.com In one such design, a mercapto group on the pyrimidine ring can be oxidized, and the resulting sulfonyl group can react with amino acids, leading to a detectable change in fluorescence. bohrium.com This provides a practical and rapid method for amino acid analysis, which has broad applications in clinical medicine and biochemistry. bohrium.com

Similarly, two-photon fluorescent probes based on a pyrimidine scaffold have been designed for bioimaging applications. ciac.jl.cn These probes exhibit stable optical properties under physiological conditions and can be used to image cells and tissues with minimal cytotoxicity. ciac.jl.cn The pyrimidine core in these probes can be functionalized to target specific cellular compartments or processes, offering a non-destructive way to visualize biological events.

The pyrimidine ring itself can be part of a larger, bifunctional molecule that combines a therapeutic action with a diagnostic capability. For example, a probe was designed with BODIPY as the fluorophore and a pyrimidine moiety as an anti-tumor active group. nih.gov The goal was to create a compound that could both image tumor cells and exert a therapeutic effect, providing a basis for the development of theranostic agents. nih.gov

The following table provides examples of pyrimidine-5-carboxylate-based chemical probes and their applications in biological research.

| Probe Type | Core Structure | Application | Mechanism of Action | Reference |

| Fluorescent Amino Acid Probe | Pyrimidine-BODIPY conjugate | Rapid identification of amino acids. bohrium.com | Reaction of a sulfonylated pyrimidine with amino acids causes a change in fluorescence. bohrium.com | bohrium.com |

| Two-Photon Fluorescent Probe | Pyrimidine derivative | Bioimaging of cells and tissues. ciac.jl.cn | Stable fluorescence emission under physiological conditions allows for high-resolution imaging. ciac.jl.cn | ciac.jl.cn |

| Theranostic Probe | Pyrimidine-BODIPY conjugate | Imaging and treatment of tumor cells. nih.gov | The BODIPY component provides the imaging capability, while the pyrimidine component has anti-tumor activity. nih.gov | nih.gov |

The development of such chemical probes underscores the versatility of the pyrimidine-5-carboxylate scaffold and its importance as a platform for creating sophisticated tools to unravel the complexities of biological systems.

Computational and Theoretical Chemistry Studies of Methyl 4 Ethylpyrimidine 5 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of pyrimidine (B1678525) derivatives. mdpi.com For molecules similar to Methyl-4-ethylpyrimidine-5-carboxylate, such as 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, DFT has been used to optimize molecular geometries and analyze bonding characteristics. mdpi.com These studies reveal how substituents on the pyrimidine ring influence the electron distribution and bond lengths. For instance, the orientation of aryl or benzyl (B1604629) groups relative to the pyrimidine core can affect the planarity and rigidity of the molecular structure. mdpi.com

The molecular electrostatic potential (MEP) is another key property derived from quantum chemical calculations. It helps in identifying regions of a molecule that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions like hydrogen bonding. mdpi.com The MEP provides a visual representation of the molecule's polarity and its potential binding sites in a biological system. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine-5-carboxylates

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of pyrimidine derivatives reveals the energetically preferred arrangements of their atoms and functional groups. Studies on pyrimidine bases in DNA, for instance, have shown that they can adopt both anti and syn conformations with relatively small energy differences, which has significant implications for the structure of DNA. nih.gov For this compound, the rotation around the single bonds connecting the ethyl and carboxylate groups to the pyrimidine ring would be of particular interest in determining its stable conformers.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govmdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com For pyrimidine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the compound remains bound within an active site over periods of nanoseconds. nih.govnih.gov This information is crucial for understanding the mechanism of action of potential drug candidates. rjeid.com

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. mdpi.comrsc.org For enzymes that process pyrimidine-like substrates, such as dihydropyrimidinase, quantum mechanical cluster approaches have been used to model the reaction mechanism at the active site. rsc.org These studies can reveal the roles of specific amino acid residues in catalysis and explain the stereospecificity of the enzyme. rsc.org

While specific reaction mechanisms involving this compound have not been extensively studied computationally, the existing methodologies could be applied to investigate its synthesis, degradation, or metabolic pathways. mdpi.com For example, computational studies could help to optimize reaction conditions for its synthesis or predict its potential metabolites.

In Silico Modeling of Molecular Interactions (e.g., ligand-protein docking, pharmacophore modeling)

In silico modeling techniques are widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, typically a protein. nih.gov

Ligand-Protein Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For various pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives, molecular docking studies have been instrumental in identifying potential binding modes within the active sites of enzymes like VEGFR-2, EGFR, and COX-2. nih.govmdpi.comrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. rjptonline.org The docking score, expressed in terms of binding energy, provides an estimate of the strength of the interaction. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. dovepress.com Pharmacophore models can be generated based on the structures of known active compounds or the structure of the target receptor. dovepress.com These models are then used to screen large databases of compounds to identify new molecules that are likely to be active. dovepress.com For pyrimidine derivatives, pharmacophore modeling can help in designing new compounds with improved potency and selectivity. nih.govmdpi.com

Table 2: Representative Docking Results of a Pyrimidine Derivative with a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Key Interacting Residues | Glu885, Asp1046 | Amino acids in the protein's active site that form hydrogen bonds with the ligand. |

| Hydrogen Bond Distances | 2.0 Å, 2.1 Å | The distances of the hydrogen bonds formed between the ligand and the protein. |

Note: The data in this table is hypothetical and for illustrative purposes, based on published studies of similar compounds.

Prediction of Spectroscopic Signatures for Advanced Research (beyond basic identification)

Computational methods, particularly quantum chemical calculations, can be used to predict various spectroscopic properties of molecules. nih.gov This is valuable for interpreting experimental spectra and can also aid in the identification of unknown compounds in complex mixtures, a key challenge in fields like metabolomics. nih.gov

For this compound, quantum chemistry could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. mdpi.comnih.gov By comparing these predicted spectra with experimental data, a more confident structural assignment can be made. Advanced applications could involve predicting the spectroscopic signatures of transient species or excited states, which would be relevant for studying photochemical reactions or designing novel optical materials.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, two-dimensional (2D) experiments are essential for establishing the precise connectivity of atoms within the Methyl-4-ethylpyrimidine-5-carboxylate framework.

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). sdsu.eduyoutube.comnih.gov It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). sdsu.eduyoutube.comnih.gov This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the pyrimidine (B1678525) ring proton to the carbons of the ethyl and carboxylate groups, confirming their substitution positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the molecule's stereochemistry and conformation.

The structural characterization of pyrimidine derivatives is routinely accomplished using these techniques. mdpi.comnih.govnih.govnih.gov For example, in the analysis of a related dihydropyrimidine (B8664642), the signals for methyl and methoxy groups were observed and assigned using ¹H and ¹³C NMR. mdpi.com The disappearance of a specific CH signal upon oxidation confirmed the structural change, showcasing the power of NMR in reaction monitoring. mdpi.com

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Pyrimidine H-2/H-6 | H-6/H-2 (if adjacent) | C-2/C-6 | C-4, C-5, Carboxylate C=O |

| Ethyl -CH₂- | Ethyl -CH₃ | Ethyl -CH₂- | C-4 (pyrimidine), Ethyl -CH₃ |

| Ethyl -CH₃ | Ethyl -CH₂- | Ethyl -CH₃ | C-4 (pyrimidine), Ethyl -CH₂- |

| Methoxy -OCH₃ | None | Methoxy -OCH₃ | Carboxylate C=O |

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Novel Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound, making it essential for identifying novel compounds and intermediates in a reaction pathway.

When coupled with liquid chromatography (LC-MS), HRMS can be used to analyze complex mixtures, separating components before high-accuracy mass analysis. In the context of this compound synthesis, LC-HRMS could be used to:

Confirm Product Identity: By matching the exact mass of the synthesized molecule to its calculated theoretical mass.

Identify Byproducts: Detecting and identifying the elemental composition of unexpected molecules formed during the reaction.

Elucidate Reaction Mechanisms: By identifying transient intermediates or degradation products, researchers can gain insight into the reaction pathway. For instance, studies on other compounds have successfully used LC-MS/MS to identify metabolites, which are products of metabolic reactions. ekb.egnih.gov

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting a selected ion and analyzing its product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely involve the loss of the methoxy group, the ethyl group, or cleavage of the ester functionality, providing confirmatory structural evidence.

Interactive Table: HRMS Data for this compound

| Property | Value | Description |

| Molecular Formula | C₉H₁₂N₂O₂ | The elemental composition of the compound. |

| Exact Mass | 180.0899 u | The calculated monoisotopic mass. |

| Expected [M+H]⁺ ion | 181.0972 | The m/z value expected in positive ion mode ESI-HRMS. |

| Expected [M+Na]⁺ ion | 203.0791 | The m/z value of the sodium adduct, often observed in ESI. |

X-ray Crystallography for Solid-State Structure Determination of Novel Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel derivatives of this compound or its co-crystals and complexes, single-crystal X-ray diffraction is the gold standard for structural verification. nih.govresearchgate.net

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Studies on related pyrimidine derivatives have provided detailed crystal structures, revealing key structural features. mdpi.comresearchgate.netmdpi.com For instance, the crystal structure of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was solved and refined, confirming its tautomeric form and revealing that the dihydropyrimidine ring is nearly planar. mdpi.com Such analyses also provide insights into intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govmdpi.com Although numerous crystal structures of pyrimidine derivatives have been reported, each new structure contributes valuable data for understanding structure-property relationships. researchgate.netiucr.org

Interactive Table: Example Crystal Data for a Pyrimidine Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 8.54 | Unit cell dimension. |

| b (Å) | 12.31 | Unit cell dimension. |

| c (Å) | 14.78 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 1534 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: This table presents example data for a representative pyrimidine derivative to illustrate the type of information obtained from an X-ray crystallography study. mdpi.commdpi.com

Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., CD, fluorescence, FTIR for binding studies)

Understanding how a molecule like this compound interacts with other molecules, such as biological macromolecules, is crucial in fields like medicinal chemistry. Various spectroscopic techniques are employed to study these non-covalent interactions.

Fluorescence Spectroscopy: This sensitive technique can be used to study the binding of a compound to a protein, such as human serum albumin (HSA). acs.org If the protein's intrinsic fluorescence (usually from tryptophan residues) is quenched or enhanced upon binding of the pyrimidine derivative, this change can be used to calculate binding affinities and constants. acs.org Thermodynamic parameters derived from temperature-dependent studies can reveal the nature of the binding forces, such as hydrophobic interactions or hydrogen bonding. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect changes in the secondary structure of chiral macromolecules, like proteins and DNA, upon binding to a ligand. A change in the CD spectrum of a protein in the presence of this compound would indicate a conformational change induced by the binding event. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. vandanapublications.com It can be used to study intermolecular interactions, particularly hydrogen bonding. mst.edu For example, a shift in the stretching frequency of N-H or C=O groups in a pyrimidine derivative upon interaction with another molecule can indicate the formation of a hydrogen bond. mst.edu

Interactive Table: Spectroscopic Techniques for Intermolecular Interaction Studies

| Technique | Principle | Information Gained | Application Example |

| Fluorescence | Measures changes in fluorescence emission of a molecule (e.g., a protein). | Binding affinity (Kₐ), number of binding sites (n), binding mechanism (quenching). | Studying the binding of a pyrimidine derivative to serum albumin. acs.org |

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light by chiral molecules. | Conformational changes in macromolecules (e.g., protein secondary structure). | Detecting changes in protein structure upon ligand binding. acs.org |

| FTIR | Measures absorption of infrared radiation, corresponding to molecular vibrations. | Involvement of specific functional groups in hydrogen bonding and other interactions. | Observing shifts in C=O or N-H stretch frequencies to confirm binding interactions. vandanapublications.commst.edu |

Integration of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govspringernature.comnih.gov They combine the high resolving power of chromatography with the specificity of spectroscopic detection. iosrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. iosrjournals.org It separates the components of a mixture using high-performance liquid chromatography (HPLC) and then detects them using mass spectrometry. iosrjournals.org LC-MS is invaluable for analyzing the purity of a this compound sample, quantifying it in a complex matrix, and identifying related impurities or metabolites. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is the preferred method. nih.goviosrjournals.org It separates compounds in the gas phase before mass analysis. While this compound itself may have limited volatility, derivatization can be employed to make it suitable for GC-MS analysis, which often provides highly detailed and reproducible fragmentation patterns for library matching. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. nih.govnih.gov It allows for the acquisition of NMR spectra of individual components of a mixture as they are separated by the chromatography column. This is particularly powerful for the unambiguous identification of unknown impurities or metabolites in a sample of this compound without the need for prior isolation.

The integration of these techniques provides a comprehensive analytical workflow, from initial purity assessment by LC-MS to complete structural confirmation of isolated components by multi-dimensional NMR and X-ray crystallography.

Methyl 4 Ethylpyrimidine 5 Carboxylate As a Strategic Building Block in Complex Chemical Synthesis

Utilization in the Total Synthesis of Natural Products

While the pyrimidine-5-carboxylate framework is a common feature in medicinal chemistry, specific documented instances of Methyl-4-ethylpyrimidine-5-carboxylate as a direct starting material in the total synthesis of complex natural products are not prominently reported in a survey of recent literature. However, the synthetic methodologies developed around this scaffold are crucial for constructing the core structures of various alkaloids and other nitrogen-containing natural products. The functional group array allows for modifications and ring annulations that are foundational to building the intricate polycyclic systems often found in nature. Therefore, its role is more foundational, serving as a precursor to more complex intermediates that are then carried forward in multi-step total synthesis campaigns.

Application in the Construction of Diverse Heterocyclic Systems

The true synthetic utility of 4-alkyl-pyrimidine-5-carboxylate esters is most evident in their application as precursors to diverse and complex fused heterocyclic systems. derpharmachemica.com The pyrimidine (B1678525) ring acts as a scaffold upon which other rings can be constructed, leading to novel molecular frameworks with significant potential in medicinal and materials science. chemimpex.com

One prominent example involves the use of a related compound, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to synthesize thiazolo[3,2-a]pyrimidine derivatives. mdpi.com This transformation typically involves an initial reaction at the thione group followed by an intramolecular cyclization, effectively building a thiazole (B1198619) ring fused to the parent pyrimidine core. Such fused systems are of great interest for their potential biological activities, including as antitumor agents. mdpi.com

Furthermore, pyrimidine derivatives are key starting materials for constructing other fused systems like pyrido[2,3-d]pyrimidines, pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, and pyrimido[1,6-a]pyrimidines. derpharmachemica.comnih.gov These syntheses often involve multicomponent reactions or cyclocondensation strategies where the pre-functionalized pyrimidine-5-carboxylate provides the necessary reactive sites to build the adjoining rings. derpharmachemica.com The resulting fused heterocycles are privileged scaffolds in drug discovery. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from Pyrimidine-5-carboxylate Analogues This table is interactive. You can sort and filter the data.

| Precursor Analogue | Reagents / Conditions | Resulting Fused System | Reference |

|---|---|---|---|

| Ethyl 4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Haloacetyl derivatives, followed by cyclization | Thiazolo[3,2-a]pyrimidine | mdpi.com |

| 6-amino-uracils (related pyrimidine scaffold) | Barbituric acids, Aromatic aldehydes | Pyrido[2,3-d:6,5-d]dipyrimidine | derpharmachemica.com |

| Aminopyrimidines | Aldehydes, β-ketoesters | 4H-Pyrimido[1,6-a]pyrimidine | nih.gov |

| 4-Thiazolidinones (derived from pyrimidine precursors) | Michael addition with thiourea | ontosight.aiekb.egThiazolo[4,5-d]pyrimidine | researchgate.net |

Role in Target-Oriented Synthesis of Other Organic Molecules

Beyond fused systems, this compound and its analogues are pivotal in the target-oriented synthesis of a wide range of organic molecules, particularly those with pharmaceutical or agrochemical applications. chemimpex.comontosight.ai The versatility of this building block stems from the ability to selectively modify different positions of the pyrimidine ring.

A closely related compound, Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, serves as a prime example. The chloro group at the C2 position is an excellent leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of various amines, alcohols, or thiols, leading to the efficient production of large libraries of derivatives for structure-activity relationship (SAR) studies. chemimpex.com This strategy is widely employed in the development of novel antiviral and antibacterial agents. chemimpex.comontosight.ai

In the agrochemical sector, these pyrimidine precursors are used in the synthesis of potent herbicides and fungicides. chemimpex.com The pyrimidine core is a known pharmacophore that can be tailored to interact with specific biological targets in pests or weeds. The ester functional group at the C5 position can also be modified, for example, through hydrolysis to the carboxylic acid followed by amide coupling, further expanding the molecular diversity that can be achieved from this single strategic starting material.

Table 2: Applications of 4-Alkyl-pyrimidine-5-carboxylate Analogues in Target-Oriented Synthesis

| Precursor Analogue | Target Molecule Class | Application Area | Reference |

|---|---|---|---|

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Novel pharmaceuticals | Pharmaceutical Development | chemimpex.com |

| Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | Antiviral and antibacterial agents | Medicinal Chemistry | ontosight.ai |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Herbicides and fungicides | Agricultural Chemistry | chemimpex.com |

| Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate | Novel thiopyrimidine derivatives | Academic Research / Cytotoxicity Studies | researchgate.netnih.gov |

Precursor for Advanced Heterocyclic Scaffolds in Academic Research

In academic research, the focus often lies on the discovery of novel molecular architectures with unique properties. This compound and related compounds are instrumental in this endeavor, serving as readily available starting points for exploring new chemical space. The construction of advanced, multi-ring heterocyclic scaffolds is a testament to the synthetic power of this pyrimidine building block. rsc.orgresearchgate.net

The synthesis of pyrimidine-fused bicyclic heterocycles, for instance, is an active area of research due to their potential as anticancer agents. nih.gov Academic labs utilize the predictable reactivity of the pyrimidine-5-carboxylate core to design and execute synthetic routes to previously unknown molecular frameworks. These novel scaffolds are then often subjected to biological screening to uncover new therapeutic leads. researchgate.netnih.gov The development of one-pot or multicomponent reactions to build complex fused pyrimidines from simple precursors is a significant goal, aiming to improve synthetic efficiency in line with the principles of green chemistry. ijpsr.com The resulting libraries of compounds contribute significantly to the understanding of how molecular structure relates to biological function, pushing the boundaries of medicinal chemistry and drug discovery. orientjchem.org

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules is rapidly evolving with the advent of automated and continuous-flow technologies. These platforms offer enhanced control over reaction parameters, improved safety, and scalability compared to traditional batch methods. Integrating the synthesis of Methyl-4-ethylpyrimidine-5-carboxylate and its derivatives into such systems is a promising avenue for future research.

Flow chemistry, for instance, can significantly reduce reaction times and improve yields in the synthesis of substituted pyrimidines. researchgate.net Methodologies like the iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates have been successfully adapted to continuous flow conditions, achieving comparable yields to batch processes but in a fraction of the time. researchgate.net This approach could be adapted for the large-scale production of the this compound core, enabling rapid library synthesis for screening purposes.

The table below illustrates a hypothetical comparison between traditional batch synthesis and a potential flow chemistry approach for pyrimidine (B1678525) derivatives, highlighting the advantages that could be realized for this compound.

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by vessel size | Easily scalable by extending run time |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates generated and consumed in situ |

| Reproducibility | Variable | High |

By developing a robust flow synthesis protocol, researchers can accelerate the exploration of the chemical space around the this compound scaffold, facilitating the discovery of new functional molecules.

Development of Novel Catalytic Systems for Pyrimidine Functionalization

While classical methods for pyrimidine synthesis are well-established, modern organic synthesis increasingly relies on novel catalytic systems for the efficient and selective functionalization of heterocyclic cores. The pyrimidine ring of this compound presents several sites for potential modification, and advanced catalytic methods can unlock access to novel derivatives that are otherwise difficult to synthesize.

Recent breakthroughs in transition-metal catalysis offer powerful tools for C-H bond functionalization, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. mdpi.comnih.gov For example, ruthenium-based catalysts have been employed for the direct arylation of arenes bearing a pyrimidine directing group. mdpi.com Similarly, copper- and iron-catalyzed systems have been developed for the construction of the pyrimidine ring itself via C-H functionalization of ketones or through annulation reactions. acs.orgorganic-chemistry.org

The application of these systems to this compound could allow for selective modification at the C2 and C6 positions. The following table summarizes some novel catalytic systems and their potential application to this specific compound.

| Catalyst System | Reaction Type | Potential Application on this compound |

| [RuCl₂(p-cymene)]₂ | C-H Arylation | Direct introduction of aryl groups at the C6 position. |

| Cu(II) Triflate | [3+3] Cycloaddition | Synthesis of the core ring structure from propargyl alcohols and amidines. mdpi.com |

| FeSO₄ / 1,10-phenanthroline | β-Ammoniation/Cyclization | Synthesis of the core from saturated ketones and amidines. organic-chemistry.org |

| Iridium Pincer Complexes | Dehydrogenative Coupling | Assembly of the pyrimidine ring from alcohols and amidines. nih.gov |

Future research should focus on adapting these and other emerging catalytic methods to the this compound scaffold to expand the accessible chemical diversity.

Exploration of Untapped Reactivity Pathways for the Pyrimidine-5-carboxylate Motif

The pyrimidine-5-carboxylate motif is a versatile functional group that can serve as a handle for a wide range of chemical transformations. While reactions like ester hydrolysis and amidation are common, there are numerous less-explored reactivity pathways that could lead to novel molecular architectures.

One area of interest is the transformation of the methyl ester into other functional groups. For instance, reduction of the ester to the corresponding alcohol would provide a substrate for further elaboration, while its conversion to a pyrimidine-5-carboxaldehyde would open up access to a host of condensation and addition reactions. chemimpex.com Furthermore, the ester could be converted to a pyrimidine-5-carboxamide, a scaffold that has been investigated for its potential as a kinase inhibitor. nih.govresearchgate.net

There has also been historical debate regarding the reactivity of pyrimidine-5-carboxylic esters under alkaline conditions, with some reports claiming a rearrangement to 5-acylpyrimidones. However, more recent studies have suggested that this rearrangement does not occur, with the reaction instead yielding the expected carboxylic acid from hydrolysis. researchgate.net A thorough reinvestigation of the reactivity of this compound under various conditions could clarify these historical ambiguities and potentially uncover novel, synthetically useful transformations. The exploration of cycloaddition reactions or ring-closing metathesis involving substituents attached via the carboxylate linker could also lead to the synthesis of complex, fused heterocyclic systems.

Design and Synthesis of Next-Generation Chemical Probes for Fundamental Biological Investigations

Chemical probes are indispensable tools for dissecting complex biological processes. The pyrimidine scaffold is an excellent starting point for the design of such probes due to its resemblance to endogenous nucleobases and its prevalence in bioactive molecules. This compound can serve as a versatile core for the development of next-generation probes for imaging and target identification.

Recent research has demonstrated the development of pyrimidine-based fluorescent probes for a variety of applications, including imaging cyclooxygenase-2 (COX-2) in cancer cells and monitoring pH changes during mitophagy. nih.govnih.gov These probes are typically constructed by conjugating a pyrimidine core to a fluorophore. nih.govfrontiersin.org

A clear strategy for converting this compound into a chemical probe would involve a two-step process:

Hydrolysis of the methyl ester to the corresponding pyrimidine-5-carboxylic acid. chemimpex.com

Coupling of the carboxylic acid to a reporter molecule (e.g., a fluorophore) or a reactive group for target engagement via standard amide bond formation chemistry.

The table below outlines a potential design strategy for developing chemical probes from the target compound.

| Component | Function | Example |

| Core Scaffold | Recognition Element | This compound |

| Linker | Connects core to reporter/reactive group | Amide bond (formed from the 5-carboxylate) |

| Reporter Group | Visualization | 7-Nitrobenzofurazan (Fluorophore) nih.gov |

| Reactive Group | Covalent Target Labeling | Acrylamide, Propargyl group (for click chemistry) |

| Biological Target | Protein of Interest | Kinases, Dehydrogenases, DNA/RNA structures |

By systematically modifying the pyrimidine core and attaching different functional moieties, a library of chemical probes could be synthesized to investigate a wide range of biological questions, from enzyme activity to subcellular localization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.